Crystal-Structure Conformation: Dihedral Angle and Intramolecular Hydrogen Bond vs. Closest Crystallized Analog
The target compound adopts a near-coplanar arrangement of its two benzene rings (dihedral angle 4.0 ± 0.9°), stabilized by an intramolecular N – H⋯O hydrogen bond, with the nitro group twisted 16.4 ± 0.4° out of its ring plane and the ethyl ester group disordered over two orientations (occupancies 0.643 and 0.357) [1]. By comparison, ethyl 2-(3,5-dinitrobenzamido)benzoate (the closest crystallographically characterized congener with published data) exhibits a larger dihedral angle of 9.01 ± 0.06° between its benzene rings, reflecting the steric and electronic penalty of the additional meta-nitro substituent [2]. The 4-nitro compound's planarity enhances conjugation across the amide bridge, which directly impacts UV absorption properties and electronic reactivity relative to more twisted analogs [1].
| Evidence Dimension | Dihedral angle between mean planes of the two benzene rings |
|---|---|
| Target Compound Data | 4.0 ± 0.9° |
| Comparator Or Baseline | Ethyl 2-(3,5-dinitrobenzamido)benzoate: 9.01 ± 0.06° |
| Quantified Difference | 5.0° smaller dihedral angle for the target (more coplanar; greater through-conjugation) |
| Conditions | Single-crystal X-ray diffraction at 295 K in the triclinic space group P-1 |
Why This Matters
A smaller dihedral angle indicates stronger π-conjugation across the amide bridge, which directly affects the compound's UV-Vis absorption profile and electron-transfer reactivity — critical parameters for applications in photochemistry and spectrophotometric assay development.
- [1] Sohail, M., et al. Ethyl 2-(4-nitrobenzamido)benzoate, a non-merohedral twin. Acta Crystallographica Section E, 2011, 67, o465. View Source
- [2] Tahir, M.N., et al. Ethyl 2-(3,5-dinitrobenzamido)benzoate. Acta Crystallographica Section E, 2011, 67, o71. View Source
